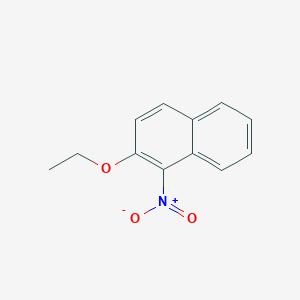

2-Ethoxy-1-nitronaphthalene

Description

Significance as a Chemical Derivative

The primary significance of 2-ethoxy-1-nitronaphthalene in an academic and industrial context lies in its function as a chemical intermediate. This is demonstrated in its use for synthesizing more complex molecules. For instance, it serves as a starting material in the synthesis of 2-(1-Azabicyclo[3.3.0]octan-5-yl)methylamino-1-nitronaphthalene. prepchem.com This transformation highlights the reactivity of the ethoxy group, which can be displaced by a suitable nucleophile, in this case, an amine.

The reactivity of 2-ethoxy-1-nitronaphthalene can be inferred from its structural analog, 2-methoxy-1-nitronaphthalene (B3031550). In the methoxy (B1213986) counterpart, the nitro group can be reduced to an amino group, and the methoxy group can undergo nucleophilic substitution. It is highly probable that 2-ethoxy-1-nitronaphthalene exhibits similar reactivity, making it a versatile precursor for a variety of substituted naphthalenes.

Relevance within Naphthalene (B1677914) Derivative Chemistry

Naphthalene derivatives are a class of compounds with wide-ranging applications, from dyes and pigments to pharmaceuticals and materials science. researchgate.netnih.gov The chemistry of these derivatives is rich and varied, with the substituents on the naphthalene ring dictating the compound's properties and reactivity.

The synthesis of 2-ethoxy-1-nitronaphthalene can likely be achieved through methods common in naphthalene chemistry. One plausible route is the nitration of 2-ethoxynaphthalene (B165321). The nitration of naphthalene and its derivatives is a fundamental reaction, typically employing a mixture of nitric and sulfuric acids. rsc.org Another potential synthetic pathway is the Ullmann condensation, a copper-catalyzed reaction that could involve the coupling of a 1-nitro-2-naphthol (B1581586) with an ethylating agent. wikipedia.orgorganic-chemistry.org

The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on the naphthalene ring of 2-ethoxy-1-nitronaphthalene creates a unique electronic environment that influences its reactivity in further chemical transformations.

Position within Nitro-Polycyclic Aromatic Hydrocarbon (NPAH) Research

Nitro-polycyclic aromatic hydrocarbons (NPAHs) are a class of compounds that are of significant interest due to their presence in the environment, often as byproducts of combustion processes. nih.gov Research into NPAHs is driven by their potential environmental and health impacts. nih.gov

As a nitronaphthalene, 2-ethoxy-1-nitronaphthalene falls under the umbrella of NPAH research. While specific studies on the environmental occurrence or toxicological profile of 2-ethoxy-1-nitronaphthalene are scarce, the broader class of nitronaphthalenes has been a subject of investigation. For example, 1-nitronaphthalene (B515781) is a known air pollutant found in diesel exhaust. nih.gov The study of such compounds includes understanding their formation, atmospheric reactions, and biological effects. nih.goviarc.fr Therefore, the academic interest in 2-ethoxy-1-nitronaphthalene would also extend to its potential environmental behavior and its role as a reference compound in analytical studies of NPAHs.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTPLWKHHZTLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523735 | |

| Record name | 2-Ethoxy-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-17-9 | |

| Record name | 2-Ethoxy-1-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating Reaction Mechanisms and Pathways of 2 Ethoxy 1 Nitronaphthalene

Mechanistic Insights into Functional Group Reactivity

The reactivity of 2-Ethoxy-1-nitronaphthalene is a nuanced subject, influenced by the electronic effects of both the nitro and ethoxy substituents. These groups direct the molecule's participation in various reaction types, from redox pathways to electrophilic substitutions.

Redox Pathways of the Nitro Group

The nitro group of 2-Ethoxy-1-nitronaphthalene is a key player in its redox chemistry. It is susceptible to reduction, a process that can proceed through multiple steps to yield different products. The complete reduction of a nitro group involves a six-electron transfer, sequentially forming nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov This transformation can be catalyzed by various enzymes, such as NADPH-dependent flavoenzymes and P450 enzymes, which facilitate electron donation to the nitro group. nih.gov

The reduction process can be influenced by the reaction conditions and the nature of the reducing agent. For instance, the reduction of nitroarenes can be achieved using metal-dissolving methods or catalytic hydrogenation. unimi.it The intermediates in this reduction sequence, particularly the hydroxylamine (B1172632) derivative, are of significant interest as they can undergo further reactions. nih.gov

Influence of the Ethoxy Group on Reaction Selectivity and Rate

The ethoxy group, an electron-donating group (EDG), significantly modulates the reactivity of the naphthalene (B1677914) ring. vaia.com By donating electron density through resonance, the ethoxy group activates the aromatic system, making it more susceptible to electrophilic attack. vaia.comresearchgate.net This activating effect is most pronounced at the ortho and para positions relative to the ethoxy group.

In 2-Ethoxy-1-nitronaphthalene, the ethoxy group at the C2 position directs incoming electrophiles. Its presence influences the regioselectivity of reactions. For example, in electrophilic aromatic substitution, the activating nature of the ethoxy group can compete with the deactivating effect of the nitro group, leading to specific substitution patterns. vaia.com The steric bulk of the ethoxy group can also play a role in directing the approach of reagents.

Electrophilic Aromatic Substitution Dynamics

Naphthalene itself typically undergoes electrophilic aromatic substitution at the 1-position (α-position) because the corresponding carbocation intermediate is more stable. onlineorganicchemistrytutor.comvedantu.com This preference is due to the ability to draw more resonance structures that maintain the aromaticity of one of the fused rings. onlineorganicchemistrytutor.comvedantu.com

In the case of 2-Ethoxy-1-nitronaphthalene, the directing effects of the existing substituents are crucial. The nitro group at C1 is a strong electron-withdrawing group (EWG) and a meta-director, deactivating the ring towards electrophilic attack. vaia.com Conversely, the ethoxy group at C2 is an activating ortho-, para-director. vaia.com The interplay between these opposing effects determines the position of further substitution. The activating effect of the ethoxy group would favor substitution at the 3-position (ortho) and the 4-position (para), while the deactivating nitro group would direct incoming electrophiles to the meta positions (relative to itself), which are the 3, 6, and 8 positions. The ultimate outcome of an electrophilic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile.

Oxidation and Reduction Processes

The presence of both an oxidizable and a reducible group on the 2-Ethoxy-1-nitronaphthalene molecule allows for a rich variety of transformations under different conditions.

Formation of Nitro-Naphthoquinones via Oxidative Transformations

The oxidation of naphthalene derivatives can lead to the formation of naphthoquinones. researchgate.net While specific studies on the direct oxidation of 2-Ethoxy-1-nitronaphthalene to nitro-naphthoquinones are not prevalent in the provided search results, the general principle of oxidizing substituted naphthalenes to quinones is established. google.com The oxidation process would likely involve the attack of an oxidizing agent on the electron-rich naphthalene ring, potentially leading to the formation of a quinone structure while retaining the nitro group. The presence of the electron-donating ethoxy group could influence the regioselectivity of this oxidation.

Catalytic and Non-Catalytic Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group in 2-Ethoxy-1-nitronaphthalene to an amino group is a fundamental transformation in organic synthesis, yielding 2-ethoxy-1-aminonaphthalene. unimi.it This process can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce the nitro group. unimi.it The reaction is generally efficient and selective for the nitro group reduction without affecting other functional groups under controlled conditions.

Chemical Reduction: A variety of chemical reducing agents can also be used. Historically, methods like the Béchamp reduction (using iron and acid) were common for converting nitroarenes to anilines. unimi.it Other reagents, such as tin or zinc in the presence of an acid, can also effect this transformation. google.com Modern methods may utilize reagents like sodium dithionite (B78146) or transfer hydrogenation with donors like formic acid or isopropanol (B130326) in the presence of a catalyst. acs.org

The choice of reducing agent and reaction conditions can be critical for achieving high yields and selectivity, especially in the presence of other reducible functional groups.

Nucleophilic and Electrophilic Substitution Reactions

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609). vedantu.com However, the substituents on the 2-ethoxy-1-nitronaphthalene ring significantly modify its reactivity and the orientation of incoming groups. The ethoxy group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. vaia.com This opposing influence leads to complex regiochemical outcomes. Nucleophilic aromatic substitution, a reaction not typical for unsubstituted naphthalene, becomes possible due to the strongly electron-withdrawing nature of the nitro group, which can stabilize the intermediate Meisenheimer-type adducts. nih.govnih.gov

Mechanisms of Halogenation Reactions (e.g., Chlorination of Nitronaphthalenes)

Halogenation of nitronaphthalenes is a classic example of an electrophilic aromatic substitution reaction. Unlike the halogenation of naphthalene, which can proceed without a catalyst, the presence of the deactivating nitro group necessitates reaction conditions that generate a more potent electrophile. vedantu.com

The mechanism proceeds via the following steps:

Generation of the Electrophile: A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) reacts with the halogen molecule (e.g., Cl₂) to generate a highly reactive chloronium ion (Cl⁺) or a polarized complex that acts as the electrophile.

Nucleophilic Attack: The π-electron system of the naphthalene ring attacks the electrophile. This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or a σ-complex. rsc.org The stability of this intermediate is a key factor in determining the position of substitution.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This step restores the aromaticity of the naphthalene ring, yielding the halogenated product.

The entire process is a substitution of a hydrogen atom on the aromatic ring with a halogen atom. libretexts.org

Regioselectivity and Product Distribution in Substitution Reactions

The position of substitution on the 2-ethoxy-1-nitronaphthalene ring is determined by the combined directing effects of the existing groups and the stability of the carbocation intermediates.

Electrophilic Substitution: In electrophilic substitution, the activating effect of the C2-ethoxy group generally dominates over the deactivating effect of the C1-nitro group. The ethoxy group directs incoming electrophiles to its ortho (C1, C3) and para (C4) positions.

The C1 position is already substituted.

The C3 position is sterically hindered by the adjacent C2-ethoxy group.

The C4 position is para to the strongly activating ethoxy group and meta to the deactivating nitro group.

Therefore, electrophilic substitution is strongly favored at the C4 position . Attack at the second, unsubstituted ring (e.g., at C5 or C8) is less likely because that ring lacks the powerful activating influence of the ethoxy group. The kinetic product in naphthalene substitution is typically at the alpha-position (like C4) due to the formation of a more stable arenium ion intermediate, which can preserve the aromaticity of one ring in more resonance structures. wordpress.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions, the electron-withdrawing nitro group is crucial. It activates the ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negative charge of the intermediate σ-complex.

Attack at C2: This position is ortho to the nitro group. A nucleophile could attack C2, displacing the ethoxy group. The feasibility of this reaction depends on the nucleophile and the conditions, as ethoxide is a moderately good leaving group.

Attack at C4: This position is para to the nitro group. Nucleophilic attack at C4, displacing a hydride ion (in a Vicarious Nucleophilic Substitution or VNS-type reaction) or another leaving group if present, is electronically favored. organic-chemistry.org Studies on related systems like 4-nitronaphthyl ethers show that nucleophilic photosubstitution can occur at C1, C2, and C4, consistent with positions having high frontier electron densities. oup.com

Interactive Table: Predicted Regioselectivity in Substitution Reactions of 2-Ethoxy-1-nitronaphthalene Select a reaction type to see the most probable substitution position.

| Reaction Type | Most Probable Position | Reasoning |

|---|---|---|

| Electrophilic Substitution (e.g., Halogenation) | C4 | Para to strong activating -OEt group; meta to deactivating -NO₂ group. More stable arenium ion intermediate. |

| Nucleophilic Substitution (SNAr) | C2 or C4 | Ortho (C2) and para (C4) positions to the electron-withdrawing -NO₂ group can stabilize the intermediate negative charge. |

Photochemical Reaction Mechanisms and Excited State Dynamics

Nitronaphthalene derivatives, including by extension 2-ethoxy-1-nitronaphthalene, exhibit rich and complex photochemistry. Upon absorption of UV light, these molecules are promoted to an electronically excited singlet state. The primary and most efficient deactivation pathway for this excited state is not fluorescence or photodegradation, but rather a rapid transfer to the triplet manifold. walshmedicalmedia.comidexlab.com

Singlet and Triplet State Relaxation Pathways

Internal Conversion (IC): The molecule can rapidly relax from higher excited singlet states (Sₙ, n>1) to the lowest excited singlet state (S₁) via internal conversion, a non-radiative process that occurs without a change in spin multiplicity. As suggested by nonadiabatic dynamics simulations, this can be an ultrafast process (~100 fs). nih.gov

Intersystem Crossing (ISC): This is the principal pathway responsible for the quenching of fluorescence in most nitroaromatics. rsc.org The S₁ state undergoes a highly efficient transition to an upper triplet state (Tₙ), which then rapidly relaxes to the lowest triplet state (T₁). rsc.orgnih.gov The rate constants for ISC in nitroaromatics can exceed 10¹¹ s⁻¹, which is several orders of magnitude faster than typical fluorescence rate constants (kf ≈ 10⁷–10⁸ s⁻¹), effectively preventing light emission. rsc.org

Fluorescence: The radiative decay from S₁ back to the ground state (S₀) is known as fluorescence. Due to the rapid and efficient competing ISC pathway, fluorescence from simple nitroaromatics is exceptionally weak or entirely absent. nih.gov

Internal Conversion from CT States: In molecules with significant charge-transfer (CT) character, particularly in polar solvents, the CT excited state can be stabilized. This stabilization lowers its energy, bringing it closer to the ground state and opening an efficient internal conversion pathway that contributes to non-radiative deactivation. rsc.orgnih.gov

Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state is termed phosphorescence. This process is spin-forbidden and therefore much slower than fluorescence. wikipedia.org

The relaxation from the triplet state is a key feature in the energy conversion processes of these types of energetic materials. researchgate.net

Strategies for Modulating Fluorescence Quantum Yields in Nitroaromatics

Overcoming the intrinsic non-fluorescent nature of nitroaromatics is a significant challenge. rsc.org Strategies to enhance emission focus on suppressing the highly efficient non-radiative decay channels, primarily ISC. For a molecule like 2-ethoxy-1-nitronaphthalene, the electronic interplay between the ethoxy donor and the nitro acceptor group is central to these strategies. The key is to introduce just enough charge-transfer character to suppress triplet formation without opening other non-radiative deactivation routes. rsc.org

Effects of Electron-Donating Substituents on Excited State Lifetimes

The introduction of an electron-donating group, such as the ethoxy group in 2-ethoxy-1-nitronaphthalene, is a potent strategy for modulating excited-state dynamics. Research on analogous compounds, such as 5-amino-1-nitronaphthalene and 5-(N-amido)-1-nitronaphthalene, demonstrates this principle effectively. nih.gov

Attaching an electron-donating substituent to the naphthalene ring that does not bear the nitro group can dramatically increase the singlet excited-state lifetime (τ). nih.gov For instance, adding an amine or N-amide group can extend the lifetime by up to 7000-fold compared to the parent 1-nitronaphthalene (B515781). nih.gov The mechanism behind this effect is the induction of a sufficient charge-transfer (CT) character in the S₁ excited state. This change in electronic character decreases the spin-orbit coupling (SOC) between the S₁ state and the receiving triplet (Tₙ) states, thereby slowing down the rate of intersystem crossing. rsc.orgnih.gov

The strength of the electron-donating group is critical. A strongly donating group like an amine effectively suppresses ISC but may also facilitate deactivation through pathways involving the CT state, especially in polar environments. A weaker donor, such as an N-amide, can slow ISC sufficiently to achieve relatively long S₁ lifetimes without inducing a pronounced CT character that would be susceptible to solvent-induced quenching. nih.gov The ethoxy group is considered a moderately electron-donating substituent, suggesting it can tune the excited-state lifetime of the nitronaphthalene core.

Table 2: Influence of Electron-Donating Substituents on Singlet Excited-State Lifetimes (τ) of 1-Nitronaphthalene Derivatives in Toluene

| Compound | Substituent | Substituent Type | Singlet Lifetime (τ) |

| 1-Nitronaphthalene | None | - | ~100 fs nih.gov |

| 5-Amino-1-nitronaphthalene | -NH₂ | Strong Electron-Donating | 1.1 ns nih.gov |

| 5-(N-amido)-1-nitronaphthalene | -NHC(O)R | Weaker Electron-Donating | 0.7 ns nih.gov |

Charge-Transfer Character and Medium Polarity Influences

The fluorescence of substituted nitroaromatics is profoundly influenced by the interplay between the charge-transfer (CT) nature of the excited state and the polarity of the surrounding medium. rsc.org While inducing CT character can suppress ISC, it introduces a new sensitivity to the solvent environment. rsc.orgnih.gov

An increase in medium polarity stabilizes polarized states. rsc.org For a nitroaromatic with a donor-acceptor structure like 2-ethoxy-1-nitronaphthalene, the excited state possesses a significant CT character and is more polar than the ground state. In polar solvents, this CT state is stabilized, leading to several consequences:

Energy Gap Reduction: The energy gap between the excited CT state and the ground state is reduced, which can favor and accelerate internal conversion (IC) back to the ground state. rsc.orgnih.gov

Decreased Radiative Rate: The stabilization of the CT state can alter the oscillator strength of the S₁ → S₀ transition, leading to a decrease in the radiative decay rate constant (kf). nih.gov

The combination of an increased non-radiative decay rate (knr) and a decreased radiative rate (kf) leads to significant fluorescence quenching in polar solvents. nih.gov This phenomenon is observed in many fluorescent nitroaromatics, where emission quantum yields are noticeably higher in non-polar solvents and are quenched as medium polarity increases. rsc.orgrsc.org Therefore, the choice of solvent is critical for optimizing the emissive properties of such compounds.

Computational and Theoretical Investigations of 2 Ethoxy 1 Nitronaphthalene

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations are fundamental in determining the stable conformations and predicting the reactivity of molecules like 2-ethoxy-1-nitronaphthalene. The geometry is primarily dictated by the orientation of the nitro (-NO₂) and ethoxy (-OCH₂CH₃) groups relative to the rigid naphthalene (B1677914) ring system.

For the related compound, 2-methoxy-1-nitronaphthalene (B3031550), X-ray crystallography has shown that the nitro group is significantly twisted out of the naphthalene plane, with dihedral angles reported at 65.9° and 89.9° for two independent molecules in the asymmetric unit. This significant torsion is a common feature in nitroaromatics and plays a crucial role in their excited-state dynamics. The ethoxy group, being larger than a methoxy (B1213986) group, would also adopt a specific conformation to minimize steric hindrance, likely with its own characteristic torsion angles. Potential energy surface (PES) scans using methods like Density Functional Theory (DFT) are employed to identify the lowest energy conformers. researchgate.net

Table 1: Predicted Conformational and Electronic Properties of 2-Ethoxy-1-nitronaphthalene Note: Data is inferred from related compounds and general chemical principles, as direct computational results for 2-ethoxy-1-nitronaphthalene are not widely published.

| Parameter | Predicted Characteristic | Method of Determination |

|---|---|---|

| Nitro Group Torsion Angle | Significant out-of-plane twist (likely > 60°) | DFT Geometry Optimization, PES Scan |

| Ethoxy Group Conformation | Staggered conformation to minimize steric strain | DFT Geometry Optimization, PES Scan |

| HOMO Character | Primarily π-orbital on the naphthalene ring, with contribution from the ethoxy oxygen | FMO Analysis (DFT, Ab Initio) |

| LUMO Character | Primarily π*-orbital localized on the nitro group and adjacent aromatic ring | FMO Analysis (DFT, Ab Initio) |

| Reactivity | Susceptible to reduction at the nitro group; potential for electrophilic attack on the ethoxy-substituted ring | FMO Analysis, Electrostatic Potential Maps |

Electronic Structure Theory

The electronic structure of nitronaphthalenes is characterized by a high density of low-lying singlet and triplet excited states of both ππ* and nπ* character, a feature induced by the nitro group. researchgate.net This dense manifold of states is central to the compound's complex photophysical behavior.

Density of States and Band Structure Calculations

Density of States (DOS) and band structure calculations, while more common for solid-state materials, have conceptual analogs in molecular quantum chemistry that help visualize the distribution and nature of molecular orbitals. For molecules like 2-ethoxy-1-nitronaphthalene, calculations would reveal a series of discrete molecular orbitals. The states near the HOMO-LUMO gap are of particular interest. The presence of the nitro group introduces low-energy nπ* states, originating from the excitation of a non-bonding electron on an oxygen atom to an antibonding π* orbital. These states coexist with the ππ* states of the naphthalene core. The relative ordering and energetic proximity of these singlet and triplet nπ* and ππ* states are critical in determining the deactivation pathways of the photoexcited molecule. researchgate.net

Spin-Orbit Coupling (SOC) Contributions to Photophysical Phenomena

A defining characteristic of nitroaromatic compounds is their efficient intersystem crossing (ISC)—the transition from a singlet excited state to a triplet state. This spin-forbidden process is made possible by spin-orbit coupling (SOC), and its high efficiency in nitronaphthalenes is a subject of intense study. researchgate.net

Theoretical calculations for 1-nitronaphthalene (B515781) have found large SOC values, on the order of 60-65 cm⁻¹, between the lowest singlet excited state (S₁) and the second triplet state (T₂). nih.gov This is significantly larger than the typical SOC values of 1–40 cm⁻¹ found in many organic molecules. nih.gov The large coupling is explained by El-Sayed's rule, which states that ISC is more efficient between states of different orbital character (e.g., ¹(ππ) → ³(nπ)). In 1-nitronaphthalene, the efficient S₁ → T₂ crossing is attributed to the perpendicular arrangement of the non-bonding orbitals in the nitro group, which facilitates the change in spin and spatial symmetry. nih.gov

The introduction of an electron-donating group, such as ethoxy, can modulate the ISC rate. By introducing a charge-transfer (CT) character to the excited states, the SOC between them can be decreased, potentially suppressing intersystem crossing and opening pathways for fluorescence. researchgate.net

Table 2: Calculated Spin-Orbit Coupling (SOC) and Energy Gaps for Related Nitronaphthalenes

| Compound | Interacting States | SOC Value (cm⁻¹) | S₁-T₂ Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 1-Nitronaphthalene | S₁ / T₂ | ~65 | 0.11 | nih.gov |

| Nitrobenzene (B124822) | S₁ / T₂ | 53.0 | - | nih.gov |

Nonadiabatic Molecular Dynamics Simulations

To capture the ultrafast events that follow photoexcitation, steady-state quantum chemical calculations are insufficient. Nonadiabatic molecular dynamics simulations, which account for transitions between different potential energy surfaces, are essential for modeling these processes. nih.govnih.gov

Modeling Excited State Deactivation Pathways

For nitronaphthalenes, photoexcitation leads to rapid depopulation of the initially excited singlet state through nonradiative decay channels. Early experimental studies suggested that intersystem crossing occurs on an incredibly fast timescale of approximately 100 femtoseconds. nih.govacs.orgresearchgate.net

However, more recent and sophisticated nonadiabatic dynamics simulations on several nitronaphthalene derivatives have challenged this view. nih.govd-nb.info These simulations suggest a different sequence of events:

Ultrafast Internal Conversion (IC): Following excitation, the molecule first undergoes an extremely rapid internal conversion within the singlet manifold (e.g., from S₂ to S₁), a process that occurs in approximately 100-200 fs. nih.gov

Intersystem Crossing (ISC): The population then crosses from the lowest singlet state (S₁) to the triplet manifold (primarily T₂) on a slightly longer timescale, typically around 1 picosecond. nih.govd-nb.info

This refined model indicates that the process observed experimentally at ~100 fs is likely the S₂→S₁ internal conversion, not the ISC itself. nih.gov The simulations reveal that the deactivation pathways are sensitive to factors like the specific electronic states involved and the torsional motion of the nitro group. d-nb.info

Intersystem Crossing Dynamics at the Ab Initio Level

Ab initio nonadiabatic dynamics simulations provide a detailed picture of the ISC mechanism. For 2-nitronaphthalene (B181648), simulations have identified two distinct ISC pathways involving different electronic states and molecular geometries.

The dominant pathway for efficient ISC is characterized by several key features:

Rapid Population of a Donor State: An initial, bright ππ* state quickly decays to a lower-lying nπ* singlet state which is longer-lived and acts as the primary donor for the spin transition.

Small Energy Gap: This donor singlet state is nearly degenerate with a triplet acceptor state, minimizing the energy barrier for the transition. nih.gov

Favorable Geometries: The transition occurs at nuclear configurations that are readily accessible during the initial dynamics within the singlet manifold, requiring very small electronic and structural changes for the molecule to cross into the triplet state.

These simulations underscore that the high ISC efficiency in nitronaphthalenes results from a combination of large spin-orbit coupling, near-degenerate singlet and triplet states, and accessible crossing geometries.

Table 3: Timescales of Excited-State Deactivation Processes for Nitronaphthalene Derivatives from Nonadiabatic Dynamics Simulations

| Compound | Process | Timescale | Mechanism | Reference |

|---|---|---|---|---|

| 2-Nitronaphthalene | S₂ → S₁ Internal Conversion | ~100 fs | Nonadiabatic transition in singlet manifold | nih.gov |

| 2-Nitronaphthalene | S₁ → T₂ Intersystem Crossing | ~0.7 - 1 ps | Spin-orbit coupling mediated transition | nih.govd-nb.info |

| 1-Nitronaphthalene | Initial Singlet Decay | < 200 fs | Bifurcation into ISC and dissociative channels |

Theoretical Predictions of Spectroscopic Properties

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like 2-Ethoxy-1-nitronaphthalene. By modeling the behavior of electrons and nuclei, these theoretical methods can forecast how the molecule interacts with electromagnetic radiation, offering insights that complement and guide experimental work.

Prediction of Triplet-Triplet Absorption Spectra

The photophysics of nitronaphthalene derivatives are often dominated by rapid and efficient intersystem crossing (ISC) from the initially excited singlet state to the triplet manifold. nih.govresearchgate.net For compounds like 1-nitronaphthalene, this process can occur on a sub-picosecond timescale. nih.gov Computational studies on 1-nitronaphthalene suggest that following initial excitation, the molecule rapidly transitions from the singlet state (S₁) to a higher-lying triplet state (Tn), which then internally converts and relaxes to the lowest triplet state (T₁) within picoseconds. nih.gov

Transient absorption spectroscopy experiments on 1-nitronaphthalene have identified the spectral evolution associated with this relaxation, noting the decay of transient signals from an intermediate triplet state and the corresponding rise of the absorption spectrum of the fully relaxed T₁ state in the visible region. nih.gov The presence of the electron-donating ethoxy group at the 2-position of 2-Ethoxy-1-nitronaphthalene is expected to modulate the energies of the excited states. While specific theoretical spectra for 2-Ethoxy-1-nitronaphthalene are not widely published, predictions can be extrapolated from studies on parent nitronaphthalenes. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate the energies of triplet states and the oscillator strengths of transitions between them. These calculations predict the wavelengths of maximum absorption (λ_max) for triplet-triplet transitions. For related nitronaphthalenes, these absorptions are observed as broad bands in the visible spectrum. psu.edu

| Property | Predicted Characteristic for Nitronaphthalenes | Computational Method |

| S₁ → Tn Intersystem Crossing | Ultrafast (femtosecond to picosecond timescale) nih.govnih.gov | TD-DFT, Quantum Dynamics |

| Tn → T₁ Internal Conversion | Picosecond timescale nih.gov | TD-DFT, Non-adiabatic coupling calculations |

| T₁ Absorption Spectrum | Visible region nih.gov | TD-DFT |

This table provides a summary of predicted photophysical characteristics for nitronaphthalene derivatives based on computational studies of parent compounds.

Computational Analysis of Electronic Transitions and Wavefunctions

Computational analysis provides a detailed picture of the electronic transitions and molecular orbitals involved in the photophysics of 2-Ethoxy-1-nitronaphthalene. Ground- and excited-state calculations, typically using Density Functional Theory (DFT) and TD-DFT, are essential for this analysis. nih.gov

For 1-nitronaphthalene, excitation populates the S₁(ππ) state, which can decay nonradiatively through two primary channels. nih.gov The major channel involves intersystem crossing to a receiver triplet state, T_n, which possesses considerable nπ character centered on the nitro group. nih.gov A minor channel may involve conformational relaxation to a singlet state with significant charge-transfer (CT) character. nih.gov The introduction of an electron-donating group like ethoxy can enhance the CT character of certain excited states, which in turn can influence the rates of radiative and non-radiative decay. nih.gov

The analysis of molecular wavefunctions is often performed using Natural Transition Orbitals (NTOs). NTOs provide a compact representation of the electron-hole pairs that characterize an electronic transition, making it easier to visualize and understand the nature of the excited state (e.g., locally excited, charge-transfer). nih.gov For 2-Ethoxy-1-nitronaphthalene, NTO analysis would likely show transitions involving the naphthalene π-system, the nitro group's orbitals, and the lone pairs of the ethoxy oxygen, highlighting the interplay between these functional groups.

| Transition Type | Description | Key Orbitals Involved |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Naphthalene ring system |

| n → π | Excitation of a non-bonding electron (e.g., from oxygen) to a π antibonding orbital. | Nitro group (O=N=O), Ethoxy group (-O-) |

| Charge-Transfer (CT) | Excitation involves significant electron density transfer from one part of the molecule (donor) to another (acceptor). | Ethoxy group (donor) to Nitro-naphthalene system (acceptor) |

This table describes the main types of electronic transitions relevant to 2-Ethoxy-1-nitronaphthalene as analyzed by computational methods.

Computational Approaches in Green Chemistry

Computational chemistry is becoming an indispensable tool in green chemistry, aiming to design chemical processes that are more sustainable, efficient, and environmentally benign. These approaches are highly relevant to the synthesis and application of nitroaromatic compounds.

Computational Tools for Optimizing Reaction Conditions

The synthesis of a specific isomer like 2-Ethoxy-1-nitronaphthalene requires precise control over reaction conditions to ensure high regioselectivity and yield while minimizing hazardous waste. Computational tools, particularly DFT, are instrumental in achieving these goals.

DFT calculations can be used to model the entire reaction pathway for electrophilic nitration, the common method for synthesizing nitroaromatics. jmaterenvironsci.com By calculating the energies of reactants, transition states, intermediates, and products, chemists can understand the reaction mechanism and predict its kinetic and thermodynamic favorability. jmaterenvironsci.com For substituted naphthalenes, this analysis can accurately predict the most likely site of nitration, guiding the choice of reagents and catalysts to achieve the desired regioselectivity. jmaterenvironsci.com

Furthermore, computational studies can model the effect of different catalysts, such as zeolites, on the reaction. vulcanchem.com These models can reveal how a catalyst's structure stabilizes the transition state leading to the desired product over other isomers, thereby enhancing regioselectivity and reducing the formation of byproducts. vulcanchem.com This predictive power allows for the in silico screening of catalysts and reaction conditions, reducing the number of physical experiments needed and aligning with the green chemistry principles of waste reduction and energy efficiency. researchgate.net

| Computational Tool | Application in Synthesis Optimization | Reference |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting regioselectivity. | jmaterenvironsci.com |

| Transition State Theory | Calculating activation energies to predict reaction rates. | jmaterenvironsci.com |

| Solvation Models | Simulating the effect of different solvents on reaction outcomes. | nih.gov |

| Catalyst Modeling | Investigating how catalysts like zeolites improve yield and selectivity. | vulcanchem.com |

This table outlines key computational tools and their roles in optimizing the synthesis of nitroaromatic compounds.

Machine Learning in Sustainable Organic Synthesis

Machine learning (ML) is emerging as a transformative technology in sustainable chemistry. researchgate.net By training algorithms on vast datasets of chemical reactions and molecular properties, ML models can make rapid and accurate predictions that accelerate the development of greener synthetic processes.

In the context of nitroaromatic compounds, ML has several key applications:

Reaction Optimization and Prediction: ML models can predict the optimal conditions (solvent, catalyst, temperature) for a given reaction, including for the synthesis of complex molecules. chemrxiv.orgnih.gov These models can recommend greener solvents or more efficient catalysts, reducing the environmental impact of the synthesis. chemrxiv.org

Designing Safer Chemicals: A significant concern with nitroaromatic compounds is their potential toxicity. researchgate.net ML models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the toxicity of a molecule based on its structure. This allows chemists to computationally screen and design new compounds, such as derivatives of 2-Ethoxy-1-nitronaphthalene, with potentially lower environmental and biological risk before they are ever synthesized. researchgate.net

Accelerating Discovery: By navigating the vast space of possible chemical reactions, ML algorithms can help discover entirely new, more sustainable synthetic routes to target molecules. nih.gov

The integration of ML with automated robotic platforms further promises to create autonomous systems for the discovery and optimization of sustainable chemical reactions. nih.gov

Advanced Analytical Characterization Techniques in Nitronaphthalene Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. upi.edu Each functional group has a characteristic vibrational frequency, making FT-IR an excellent tool for identifying the components of a molecule like 2-Ethoxy-1-nitronaphthalene. upi.eduspectroscopyonline.com

The key functional groups in 2-Ethoxy-1-nitronaphthalene are the nitro group (NO₂), the ether linkage (C-O-C), and the aromatic naphthalene (B1677914) ring. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. For related nitronaphthalene derivatives, the symmetric stretching vibration is often observed near 1350 cm⁻¹. The C-O-C ether linkage would show characteristic stretching vibrations, and the aromatic ring would produce a series of sharp peaks corresponding to C-H and C=C stretching and bending vibrations. researchgate.net

Table 1: Expected FT-IR Absorption Bands for 2-Ethoxy-1-nitronaphthalene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-O Stretch | Nitro (R-NO₂) | 1550 - 1500 | Strong |

| Symmetric N-O Stretch | Nitro (R-NO₂) | 1380 - 1340 | Strong |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1050 - 1020 | Medium |

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | Medium-Weak |

Note: This table is based on typical frequency ranges for the specified functional groups and may not represent exact experimental values for 2-Ethoxy-1-nitronaphthalene.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from a ground state to a higher energy excited state. The specific wavelengths of absorption (λmax) correspond to the energy differences between electronic orbitals. usp.br

For an aromatic compound like 2-Ethoxy-1-nitronaphthalene, the primary electronic transitions are π → π* and n → π. uzh.ch The π → π transitions involve the excitation of electrons from bonding π orbitals of the naphthalene ring to anti-bonding π* orbitals and are typically strong. uzh.ch The n → π* transitions, which are weaker, involve the promotion of non-bonding electrons (from the oxygen atoms of the ether and nitro groups) to anti-bonding π* orbitals. The presence of both the electron-donating ethoxy group and the electron-withdrawing nitro group on the naphthalene system can lead to intramolecular charge-transfer (CT) transitions, which may significantly influence the absorption spectrum. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Architecture

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule. mdpi.com It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: The ¹H NMR spectrum of 2-Ethoxy-1-nitronaphthalene would provide information on the number of different types of protons and their neighboring environments. The protons of the ethoxy group would appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-), a characteristic ethyl pattern. The six protons on the naphthalene ring would appear in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and splitting patterns determined by their positions relative to the nitro and ethoxy substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. libretexts.org For 2-Ethoxy-1-nitronaphthalene, twelve distinct signals would be expected, as the substitution pattern removes all symmetry. The carbons of the ethoxy group would appear in the upfield region (e.g., ~15 ppm for -CH₃ and ~60-70 ppm for -OCH₂-). libretexts.org The ten carbons of the naphthalene ring would appear in the aromatic region (typically 110-150 ppm), with the carbons directly attached to the substituents (C-1 and C-2) showing significant shifts due to their electronic environments. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for 2-Ethoxy-1-nitronaphthalene

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Ethyl -CH₃ | 1.2 - 1.6 |

| ¹H | Ethyl -OCH₂- | 4.0 - 4.5 |

| ¹H | Aromatic -CH | 7.5 - 9.0 |

| ¹³C | Ethyl -CH₃ | 14 - 18 |

| ¹³C | Ethyl -OCH₂- | 60 - 70 |

Note: This table provides estimated chemical shift ranges. Precise values require experimental measurement.

Electrochemical and Photophysical Characterization

Beyond structural analysis, understanding the electrochemical and photophysical properties of 2-Ethoxy-1-nitronaphthalene is key to evaluating its potential in electronic and photonic applications.

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic voltammetry is an electrochemical technique used to study the reduction and oxidation processes of a molecule. ossila.com By scanning the potential applied to a solution of the compound, a voltammogram is generated that shows the potentials at which electron transfer reactions occur. ossila.com For nitroaromatic compounds, the nitro group is readily reduced. The CV of 2-Ethoxy-1-nitronaphthalene would be expected to show at least one irreversible reduction wave corresponding to the reduction of the nitro group to a radical anion and subsequently to other species like nitroso and hydroxylamine (B1172632) derivatives. researchgate.netresearchgate.net The reduction potential provides a measure of the electron-accepting ability of the molecule, which is a critical parameter for applications in organic electronics.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. While many aromatic compounds are fluorescent, nitroaromatic compounds are often characterized by very low or non-existent fluorescence. nih.gov This is because the nitro group promotes highly efficient intersystem crossing from the singlet excited state to the triplet state, a non-radiative pathway that quenches fluorescence. researchgate.netacs.org Studies on related nitronaphthalenes confirm that they are generally non-fluorescent. nih.gov However, modifying the molecular structure, for example by adding strong electron-donating groups, can sometimes alter the photophysical decay pathways and induce fluorescence. nih.gov Characterizing the emission properties of 2-Ethoxy-1-nitronaphthalene would definitively establish its potential for applications requiring light emission.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 2-Ethoxy-1-nitronaphthalene |

| 1-nitronaphthalene (B515781) |

| 2-nitronaphthalene (B181648) |

| 2-methyl-1-nitronaphthale |

| 1-naphthyl acetic acid |

| 1,5-dimethoxynaphthalene |

| 1-nitroso-2-naphthol |

Spectroelectrochemistry for Real-time Spectral Changes

Spectroelectrochemistry is a powerful technique that provides real-time insight into the spectral changes of a molecule as it undergoes electrochemical reactions. For a compound like 2-ethoxy-1-nitronaphthalene, this method is particularly useful for studying the reduction of the nitro group, a key process in its chemical reactivity.

During a typical spectroelectrochemical experiment, the compound is dissolved in a suitable solvent with a supporting electrolyte and placed in a thin-layer electrochemical cell that is transparent to UV-Vis or other spectroscopic radiation. As a potential is applied and swept, the resulting changes in the electronic absorption spectrum are monitored continuously.

For nitroaromatic compounds, the electrochemical reduction typically proceeds through the formation of a radical anion, followed by further reduction to nitroso and hydroxylamine intermediates, and ultimately to the corresponding amine. Each of these species has a distinct UV-Vis absorption spectrum. The initial reduction to the radical anion (ArNO₂•⁻) is often reversible and can be observed at a specific reduction potential.

Expected Spectral Changes for 2-Ethoxy-1-nitronaphthalene:

Initial State: 2-ethoxy-1-nitronaphthalene would exhibit characteristic absorption bands in the UV region, typical for substituted naphthalenes.

Formation of Radical Anion: Upon application of a reducing potential, a new, often colorful, species, the radical anion, would form. This would be evidenced by the appearance of new absorption bands at longer wavelengths (in the visible region), while the parent compound's absorption decreases. researchgate.netresearchgate.net

Formation of Further Reduction Products: As the potential is made more negative, the radical anion may be further reduced. This would lead to the disappearance of the radical anion's absorption bands and the potential appearance of new bands corresponding to the nitroso and hydroxylamine derivatives, and finally the stable 2-ethoxy-1-aminonaphthalene. The monitoring of these spectral changes in real-time allows for the identification of transient intermediates and the elucidation of the reduction mechanism. nih.govresearchgate.netrsc.orgacs.org

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the purification of 2-ethoxy-1-nitronaphthalene after its synthesis and for the analysis of reaction products.

Thin Layer Chromatography (TLC) and Column Chromatography for Purification and Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and for determining the appropriate solvent system for larger-scale purification by column chromatography. researchgate.netsciencemadness.org In the synthesis of 2-ethoxy-1-nitronaphthalene, TLC can be used to distinguish the product from the starting materials and any byproducts, such as the isomeric 2-ethoxy-2-nitronaphthalene.

Column chromatography is then employed for the preparative separation of the desired product from the reaction mixture. wpmucdn.com A slurry of silica (B1680970) gel or alumina (B75360) is packed into a glass column, and the crude product mixture is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column. Separation is achieved based on the differential adsorption of the compounds to the stationary phase. Less polar compounds typically travel down the column faster, while more polar compounds are retained longer.

For nitronaphthalene derivatives, a common stationary phase is silica gel, and the mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. psu.edu The polarity of the solvent system is optimized using TLC to achieve the best separation.

Table 1: Hypothetical TLC and Column Chromatography Parameters for 2-Ethoxy-1-nitronaphthalene Purification

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 |

| TLC Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) |

| Hypothetical Rf of Product | ~0.4 |

| Column Eluent | Gradient of Hexane to Hexane:Ethyl Acetate (9:1 v/v) |

| Visualization | UV light (254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for separating and identifying volatile and thermally stable compounds. epa.govnih.goveuropa.eu It is an ideal method for confirming the identity and purity of 2-ethoxy-1-nitronaphthalene.

In a GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

The resulting mass spectrum is a unique fingerprint of the compound, allowing for its unequivocal identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. Studies on the nitration of naphthalene have successfully used GC-MS to identify and quantify the resulting isomers, 1-nitronaphthalene and 2-nitronaphthalene. scitepress.org A similar approach would be used for 2-ethoxy-1-nitronaphthalene. asianpubs.orgsemanticscholar.org

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate molecules based on their size in solution. unt.edupaint.orgpaint.org While not typically used for small molecules like 2-ethoxy-1-nitronaphthalene itself, SEC is a critical tool for characterizing polymers.

If 2-ethoxy-1-nitronaphthalene were used as a precursor or functional group in the synthesis of a polymer (e.g., a polynaphthalene), SEC would be employed to determine the polymer's molecular weight distribution (MWD). researchgate.netacs.org The MWD is a key parameter that influences the physical and mechanical properties of a polymer.

In SEC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. Smaller chains can enter the pores, increasing their path length and causing them to elute later. paint.org The output is a chromatogram that relates elution volume to molecular weight, from which parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated.

Table 2: Representative SEC Data for a Hypothetical Naphthalene-Based Polymer

| Parameter | Value |

| Eluent | Tetrahydrofuran (THF) |

| Number-Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 30,000 g/mol |

| Polydispersity Index (PDI) | 2.0 |

Advanced Spectroscopic Techniques for Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) and X-ray Auger Electron Spectroscopy (XAES)

X-ray Photoelectron Spectroscopy (XPS) and X-ray Auger Electron Spectroscopy (XAES) are surface-sensitive techniques that provide information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. conicet.gov.arresearchgate.net For 2-ethoxy-1-nitronaphthalene, these techniques can be used to analyze the electronic environment of the carbon, nitrogen, and oxygen atoms. nih.govresearchgate.netnih.gov

In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical state (oxidation state and local bonding environment). For example, the N 1s binding energy for a nitro group (NO₂) is significantly different from that of an amino group (NH₂), allowing for clear distinction between the two. acs.orgacs.org

XAES is often used in conjunction with XPS and involves the relaxation of an atom after photoionization, leading to the emission of an Auger electron. The kinetic energy of the Auger electron is also sensitive to the chemical environment.

Table 3: Representative XPS Binding Energies for Elements in a Nitroaromatic Compound

| Element (Core Level) | Functional Group | Representative Binding Energy (eV) |

| C 1s | Aromatic C-C/C-H | ~284.8 |

| C 1s | C-O (Ethoxy) | ~286.5 |

| O 1s | C-O (Ethoxy) | ~533.0 |

| O 1s | O-N=O (Nitro) | ~534.0 |

| N 1s | R-NO₂ (Nitro) | ~406.0 |

The analysis of these binding energies provides a detailed picture of the electronic structure of 2-ethoxy-1-nitronaphthalene, confirming the presence and chemical state of its constituent functional groups. copernicus.orglibretexts.org

Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES)

Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) are powerful, complementary surface science techniques used to investigate the electronic structure of materials. wikipedia.orgkratos.com UPS probes the occupied electronic states, while IPES examines the unoccupied electronic states. wikipedia.orgkratos.com Together, they provide a detailed picture of the energy levels at and near the Fermi level, which is crucial for understanding the electronic properties of organic semiconductors. nffa.eu

In UPS, a sample is irradiated with low-energy ultraviolet photons (typically from a He I or He II source), causing the ejection of valence electrons. kratos.comwarwick.ac.uk By measuring the kinetic energy of these photoemitted electrons, one can determine their binding energy, providing a map of the occupied density of states (DOS), including the highest occupied molecular orbital (HOMO). warwick.ac.uk The technique is highly surface-sensitive, probing only the outermost few atomic layers. kratos.com UPS is also frequently used to determine the work function of a material, a key parameter in electronic devices. kratos.com

Conversely, IPES operates by directing a beam of low-energy electrons at the sample surface. wikipedia.org These electrons can transition into previously unoccupied states, emitting photons in the process. warwick.ac.uk Detecting the energy of these emitted photons allows for the mapping of the unoccupied DOS, including the lowest unoccupied molecular orbital (LUMO). kratos.com Like UPS, IPES is a surface-sensitive technique. wikipedia.org When combined, UPS and IPES can directly measure the transport gap of a material, which is the difference between the ionization energy (measured by UPS) and the electron affinity (measured by IPES). kratos.comaps.org

Table 1. Representative Electronic Properties of Nitronaphthalene-Type Compounds Determined by UPS and IPES.

| Parameter | Typical Value (eV) | Information Provided | Technique |

|---|---|---|---|

| Ionization Energy (IE) | 6.0 - 7.5 | Energy required to remove an electron from the HOMO. purdue.edu | UPS |

| Electron Affinity (EA) | 2.5 - 3.5 | Energy released when an electron is added to the LUMO. uni-siegen.de | IPES |

| Work Function (Φ) | 4.0 - 5.0 | Minimum energy to remove an electron from the solid to the vacuum level. kratos.com | UPS |

| Transport Gap (Et) | 3.0 - 4.5 | Difference between IE and EA (Et = IE - EA). | UPS & IPES |

Note: The values are illustrative for aromatic nitro compounds and may vary depending on the specific molecular structure, solid-state packing, and substrate interactions.

Resonant Inelastic X-ray Scattering (RIXS) for Momentum-Resolved Information

Resonant Inelastic X-ray Scattering (RIXS) is a photon-in/photon-out spectroscopic technique that provides detailed information about the elementary electronic excitations of a material with both energy and momentum resolution. wikipedia.orgaps.org The technique is element-specific, as the incident X-ray energy is tuned to resonate with a core-level absorption edge of a specific atom within the molecule (e.g., Nitrogen K-edge or Oxygen K-edge in the nitro group). wikipedia.org

The RIXS process involves two steps: first, a core electron is excited to an unoccupied state by the incoming photon. wikipedia.org This intermediate state is short-lived, and the system decays by filling the core hole with an electron from a higher-lying shell, leading to the emission of a photon. wikipedia.org The energy difference between the incident and emitted photons corresponds to the energy transferred to an elementary excitation, such as a charge-transfer excitation, magnon, or phonon. aps.org By measuring this energy loss as a function of the momentum transferred from the photons to the sample, RIXS can map the dispersion of these excitations. wikipedia.orgyoutube.com

In the context of 2-Ethoxy-1-nitronaphthalene, RIXS would be particularly powerful for studying intramolecular and intermolecular charge-transfer (CT) excitations. The nitro group (-NO₂) is strongly electron-withdrawing, creating a significant potential for CT processes from the naphthalene π-system to the nitro group. RIXS could probe the energy and momentum dependence of these CT excitons. aps.org For example, in single crystals or ordered thin films, the dispersion of CT excitons can reveal the nature and strength of electronic coupling between adjacent molecules along different crystallographic directions. aps.org

While specific RIXS data for 2-Ethoxy-1-nitronaphthalene is not available, research on other organic semiconductors has demonstrated the technique's ability to distinguish between different types of excitations. aps.org The following table illustrates the hypothetical momentum-resolved information that could be obtained for charge-transfer excitations in an ordered film of a nitronaphthalene compound.

Table 2. Hypothetical Momentum-Resolved RIXS Data for Charge-Transfer Excitations in an Ordered Aromatic Nitro Compound.

| Momentum Transfer (q) | Excitation Energy (eV) | Interpretation |

|---|---|---|

| q ≈ 0 (Γ point) | 2.8 | Energy of the intramolecular charge-transfer exciton (B1674681) at the Brillouin zone center. |

| q along crystal axis 'a' | 2.8 → 3.1 | Dispersion indicates intermolecular electronic coupling and exciton propagation along 'a'. |

| q along crystal axis 'b' | 2.8 → 2.8 | Lack of dispersion (flat band) suggests weak intermolecular coupling along 'b'. researchgate.net |

Note: This data is illustrative and represents the type of information RIXS can provide on the anisotropic nature of electronic interactions in molecular solids.

Low Energy Electron Diffraction (LEED) for Surface Structure

Low Energy Electron Diffraction (LEED) is a primary technique for determining the surface structure of crystalline materials, including the arrangement of molecules adsorbed on single-crystal surfaces. wikipedia.org The method involves directing a collimated beam of low-energy electrons (typically 30-200 eV) onto a sample. wikipedia.org Due to their wave-like nature, these electrons diffract from the periodic arrangement of atoms or molecules on the surface. The diffracted electrons that are elastically scattered travel back from the surface and are observed as a pattern of spots on a fluorescent screen. wikipedia.org

The geometry of the LEED pattern reveals the symmetry, periodicity, and rotational alignment of the surface lattice relative to the underlying substrate. wikipedia.org For organic adsorbates like 2-Ethoxy-1-nitronaphthalene, LEED can identify the formation of long-range ordered monolayers and determine the size of the adsorbate unit cell. researchgate.net By analyzing the intensities of the diffraction spots as a function of the incident electron energy (a technique known as LEED-I(V)), it is possible to perform a full structural determination, yielding precise information about adsorption sites, bond lengths, and molecular orientations. arxiv.orgrsc.org

The table below provides examples of superstructures that could be formed by a substituted naphthalene, like 2-Ethoxy-1-nitronaphthalene, on a common single-crystal substrate such as Cu(111), based on findings for related aromatic molecules. arxiv.orgresearchgate.net

Table 3. Representative LEED Superstructures for Aromatic Molecules on a Cu(111) Surface.

| Superstructure Notation | Description | Typical Conditions |

|---|---|---|

| (√3 × √7) | A commensurate structure where the molecular adlayer lattice is related to the substrate lattice by specific vectors. researchgate.net | Low to sub-monolayer coverage, low temperature. |

| (6 × 6) | A larger commensurate unit cell, often indicating a more complex molecular arrangement or multiple molecules per unit cell. escholarship.org | Monolayer coverage. |

| Point-on-line coincidence | A quasi-epitaxial arrangement where rows of molecules align with high-symmetry directions of the substrate, but periodicity only matches in one direction. | Systems with moderate molecule-substrate interaction. |

| Incommensurate | The molecular adlayer forms its own lattice with no simple relationship to the substrate lattice, often driven by strong intermolecular interactions. | Multilayer films or weakly interacting systems. |

Note: The specific superstructure formed by 2-Ethoxy-1-nitronaphthalene would depend on the precise balance of molecule-substrate and molecule-molecule interactions.

Applications of 2 Ethoxy 1 Nitronaphthalene in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

2-Ethoxy-1-nitronaphthalene serves as a crucial intermediate in the multi-step synthesis of more complex organic compounds. Its utility is largely derived from the reactivity of its two functional groups. The nitro group can be readily reduced to an amino group (–NH₂), while the ethoxy group influences the electronic properties of the naphthalene (B1677914) ring system.

The most significant role of 2-ethoxy-1-nitronaphthalene as an intermediate is in the synthesis of 2-ethoxy-1-naphthylamine . guidechem.com This transformation is typically achieved through the chemical reduction of the nitro group, for which various reagents and catalytic systems can be employed. 2-Ethoxy-1-naphthylamine is a valuable compound in its own right, serving as a precursor for the synthesis of certain dyes and pharmaceutical intermediates. guidechem.com

The general class of nitronaphthalenes has been used commercially as intermediates in the chemical synthesis of dyes, pesticides, and explosives since the 19th century. nih.gov The reduction of nitroarenes is a common and fundamental reaction to produce the corresponding primary aromatic amines, which are essential precursors for azo dyes. imrpress.com For instance, the related compound 2-methoxy-1-nitronaphthalene (B3031550) is recognized as an important intermediate for producing complex organic molecules and pharmaceuticals, as it can undergo reactions like reduction of the nitro group and substitution of the methoxy (B1213986) group. By analogy, 2-ethoxy-1-nitronaphthalene provides a synthetic pathway to substituted naphthylamines that are key components in building larger, functional molecules.

Development of Specialty Chemicals and Functional Materials

The structural features of 2-ethoxy-1-nitronaphthalene make it and its derivatives suitable for the development of specialty chemicals, particularly dyes and functional materials for optoelectronic applications.

Azo Dyes: Aromatic amines are essential for the formation of azo dyes, which constitute the largest and most diverse class of synthetic colorants. imrpress.com The amine derivative of 2-ethoxy-1-nitronaphthalene, 2-ethoxy-1-naphthylamine, is used in the synthesis of such dyes. guidechem.com The general synthesis of an azo dye involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component, such as a phenol (B47542) or another aromatic amine. nih.goveuropa.eu The specific structure of the amine, in this case containing the 2-ethoxy-naphthalene core, influences the final color and properties of the dye.

Functional Materials: Derivatives of 2-ethoxy-1-nitronaphthalene are being investigated for their use in functional materials. In one study, a novel starburst-shaped molecule, N,N,N'-tris-(2-ethoxy-naphthalen-1-yl)-N,N,N'triphenylbenzene-1,3,5-triamine, was synthesized. scispace.com This complex molecule, which uses an ethoxy-naphthalene amine as a key building block, was designed to be an amorphous hole-transporting material. Such materials are crucial components in organic electronic devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). scispace.com The study successfully fabricated a dye-sensitized solar cell using this compound, demonstrating the potential of 2-ethoxy-naphthalene derivatives in the field of organic electronics. scispace.com

| Derivative | Application Area | Function |

| 2-Ethoxy-1-naphthylamine | Azo Dyes | Precursor (diazonium component) |

| N,N,N'-tris-(2-ethoxy-naphthalen-1-yl)-N,N,N'triphenylbenzene-1,3,5-triamine | Organic Solar Cells | Hole Transport Material |

Exploration in High Energy Density Materials (HEDM) Research

While direct research on 2-ethoxy-1-nitronaphthalene as a high-energy-density material (HEDM) is limited, the broader class of nitronaphthalenes is of significant interest in this field. HEDMs are compounds that release large amounts of energy upon decomposition, and their properties are highly dependent on their molecular structure, density, and oxygen balance.

1-Nitronaphthalene (B515781), a closely related compound, is utilized as an insensitive energetic component in composite explosives. bibliotekanauki.pl Research has shown that 1-nitronaphthalene can form co-crystals with highly energetic materials like TNT (2,4,6-trinitrotoluene) and picric acid. bibliotekanauki.pl This co-crystallization can improve the thermal stability and reduce the sensitivity of these powerful explosives, which is a critical factor for safer handling and application. bibliotekanauki.pl

Furthermore, computational studies have assessed aminonitronaphthalenes as potential HEDMs. bibliotekanauki.pl A key factor for a good HEDM candidate is a high condensed-phase density. Naphthalene (1.145 g/cm³) has a significantly higher density than benzene (B151609) (0.876 g/cm³), which forms the backbone of many common explosives like TATB (1,3,5-triamino-2,4,6-trinitrobenzene). bibliotekanauki.pl The higher intrinsic density of the naphthalene core suggests that its highly substituted derivatives could be promising targets for new energetic materials. bibliotekanauki.pl Although the ethoxy group in 2-ethoxy-1-nitronaphthalene has a less favorable oxygen balance compared to another nitro group, its influence on the crystal packing, density, and sensitivity of the material could be a subject for future HEDM research.

| Property | Relevance to HEDM | Finding for Nitronaphthalenes |

| Sensitivity | Safety and handling | 1-Nitronaphthalene can be co-crystallized to reduce the sensitivity of other explosives. bibliotekanauki.pl |

| Density | Detonation performance | The naphthalene core is denser than the benzene core used in many HEDMs. bibliotekanauki.pl |

| Thermal Stability | Stability under storage/use | Co-crystals of 1-nitronaphthalene with other explosives show improved thermal stability. bibliotekanauki.pl |

Design of Electron-Deficient Organic Conjugates for Photonics and Electronics

The development of electron-deficient (n-type) organic materials is crucial for advancing organic electronics, but it lags behind the development of electron-rich (p-type) materials. nsf.gov The strong electron-withdrawing nature of the nitro group makes nitroaromatic compounds, including 2-ethoxy-1-nitronaphthalene, promising candidates for n-type systems. nsf.govrsc.org

A significant challenge with nitroaromatics is that they are typically non-fluorescent because their optically excited states undergo extremely fast non-radiative decay, often in hundreds of femtoseconds. nsf.govacs.orgresearchgate.net This rapid quenching limits their use in applications like photosensitization and photonics that rely on light emission.

However, recent research has demonstrated a paradigm to overcome this limitation. By attaching an electron-donating group, such as an amine or an N-amide, to the naphthalene ring that does not bear the nitro group, it is possible to dramatically increase the lifetime of the singlet excited state. nsf.gov This modification can make the nitronaphthalene derivative fluoresce. The presence of the electron-donating ethoxy group in 2-ethoxy-1-nitronaphthalene, in conjunction with the electron-withdrawing nitro group, creates a "push-pull" system. This intramolecular charge-transfer character is a key design principle for tuning the photophysical properties of organic molecules. Therefore, 2-ethoxy-1-nitronaphthalene serves as a foundational structure for designing novel electron-deficient organic conjugates where further modification could lead to materials with desirable optical and electronic properties for applications in photonics.

Considerations in the Design of Novel Organic Semiconductor Materials

The design of novel organic semiconductor materials requires careful tuning of molecular structure to control properties like charge-carrier mobility, energy levels (HOMO/LUMO), and stability. nih.govmagtech.com.cn 2-Ethoxy-1-nitronaphthalene possesses key features that make it and its derivatives relevant to this field, particularly for n-type semiconductors.

The nitro group is one of the most powerful electron-withdrawing groups, which effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule. rsc.org A low LUMO level is a primary requirement for a material to function as an n-type semiconductor, as it facilitates the injection and transport of electrons. Research on fluorenone derivatives has shown that functionalization with nitro groups can induce n-type semiconducting behavior with excellent air stability. rsc.org

On the other hand, the ethoxy group is an electron-donating group. The combination of donor and acceptor groups on the same naphthalene scaffold can lead to a molecule with a smaller energy gap and potential for intramolecular charge transfer, which can influence its optical absorption and charge transport properties. arxiv.org As mentioned previously, a starburst molecule derived from an ethoxy-naphthalene amine has been successfully used as a p-type (hole transport) material. scispace.com This demonstrates that the ethoxy-naphthalene moiety is a viable building block for organic semiconductors. The specific combination in 2-ethoxy-1-nitronaphthalene, with its strong nitro acceptor group, or its amine derivative, provides a versatile platform for synthetic chemists to design and create new organic semiconductors with tailored properties for various electronic applications. nih.gov

| Component of 2-Ethoxy-1-nitronaphthalene | Property | Relevance to Organic Semiconductors |

| Nitro Group (–NO₂) | Strong Electron-Withdrawing | Lowers LUMO energy, promoting n-type behavior. rsc.org |

| Ethoxy Group (–O–CH₂CH₃) | Electron-Donating | Modifies electronic structure and can be part of p-type materials. scispace.com |

| Naphthalene Core | Rigid, Planar Aromatic System | Facilitates intermolecular π-π stacking, which is crucial for charge transport. researchgate.net |

Environmental Transformation and Fate of Nitronaphthalene Derivatives

Atmospheric Degradation Pathways

The atmosphere is a primary medium for the transformation of nitronaphthalene derivatives, where they are subject to various degradation processes.

Photolysis as a Major Degradation Mechanism

Photolysis, the degradation of a compound by light, is a dominant atmospheric loss process for volatile nitronaphthalenes. nih.govinchem.org The rate and efficiency of photolysis are significantly influenced by the molecular structure of the specific nitronaphthalene isomer. nih.govresearchgate.net

Studies on 1-nitronaphthalene (B515781) (1NN) and 2-nitronaphthalene (B181648) (2NN) reveal that 1NN undergoes photolysis much more rapidly than 2NN. researchgate.net The atmospheric lifetime of 1NN and 2NN under temperate conditions is estimated to be as short as 1–2 hours due to photolysis, which suggests that long-range atmospheric transport of these compounds is unlikely. researchgate.netunito.it The photodegradation quantum yield, a measure of the efficiency of a photochemical process, is significantly higher for 1-nitronaphthalene compared to 2-nitronaphthalene, which is largely photoinert. nih.govwalshmedicalmedia.com This difference in photoreactivity is attributed to the orientation of the nitro group relative to the aromatic rings. nih.govresearchgate.net A larger torsion angle of the nitro group, as seen in 1-nitronaphthalene, leads to higher photoreactivity. nih.govresearchgate.net For instance, methylation at the ortho position in 1-nitronaphthalene to form 2-methyl-1-nitronaphthalene (B1630592) increases the photoreactivity by 97%. nih.gov